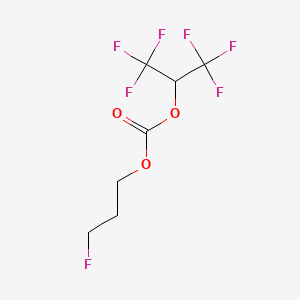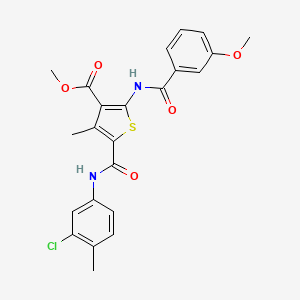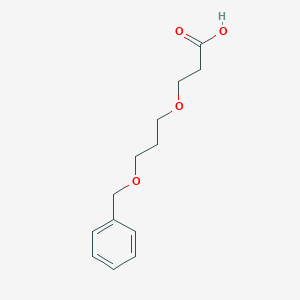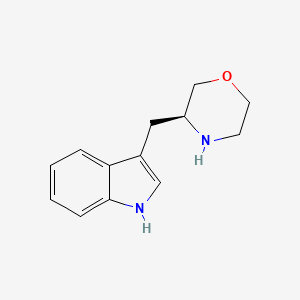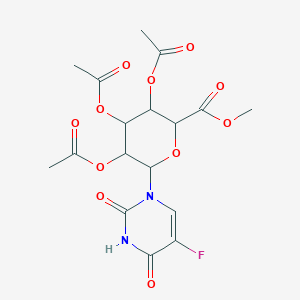
Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is a complex organic compound with significant applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a fluorine atom, making it structurally unique and functionally versatile. It is often studied for its potential therapeutic properties, particularly in the context of antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of urea with β-ketoesters in the presence of a strong acid.
Glycosylation: The pyrimidine derivative is then glycosylated with a protected sugar moiety, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization and chromatography are scaled up to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to replace the fluorine atom.
Major Products
The major products of these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, this compound is investigated for its antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows for the creation of a wide range of products with specific biological activities.
作用機序
The mechanism of action of Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells and viruses.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets nucleic acid synthesis.
Gemcitabine: Another nucleoside analog used in cancer therapy.
Cytarabine: Used primarily in the treatment of leukemia.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is unique due to its specific structural features, such as the triacetylated sugar moiety and the fluorinated pyrimidine ring. These modifications enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O11/c1-6(21)28-10-11(29-7(2)22)13(16(25)27-4)31-15(12(10)30-8(3)23)20-5-9(18)14(24)19-17(20)26/h5,10-13,15H,1-4H3,(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZEVCMPAIXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
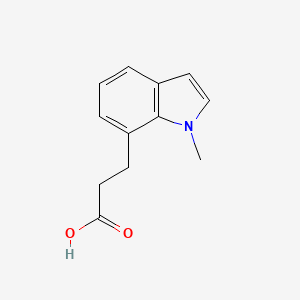
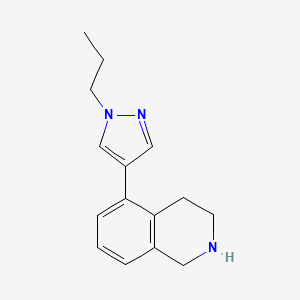


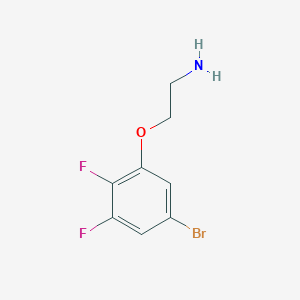
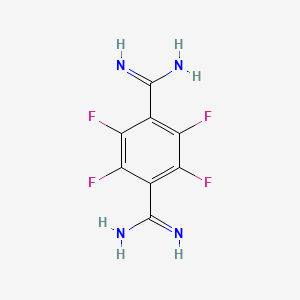
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
